

# **Application Notes and Protocols: Preparing SR1664 Stock Solutions for In Vitro Assays**

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Compound of Interest		
Compound Name:	SR1664	
Cat. No.:	B610964	Get Quote

#### Introduction

**SR1664** is a cell-permeable, non-thiazolidinedione (TZD) derivative that functions as a potent and selective modulator of the Peroxisome Proliferator-Activated Receptor y (PPARy).[1] It binds with high affinity to PPARy (Ki = 29 nM; IC50 = 80 nM) but, unlike traditional TZD antidiabetic drugs, it does not exhibit transcriptional agonism.[1][2] The primary mechanism of action for its anti-diabetic effects is the inhibition of Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARy at serine 273.[3][4][5][6][7] This targeted activity allows **SR1664** to improve insulin sensitivity and suppress hepatic glucose production without the adverse side effects associated with full PPARy agonists, such as weight gain and fluid retention.[1][6][8]

Proper preparation of **SR1664** stock solutions is critical for achieving accurate, reproducible, and meaningful results in in vitro assays. This document provides detailed protocols for the preparation, storage, and handling of **SR1664** solutions to ensure compound stability and integrity.

### **Data Presentation**

### **Table 1: Chemical and Physical Properties of SR1664**



Property	Value	Source
Molecular Formula	C33H29N3O5	[1][2][7]
Molecular Weight	547.60 g/mol	[1][2][7]
Appearance	Red or Light yellow to green yellow solid	[1][2]
Purity	≥92% (HPLC) or ≥98%	[1][7]
CAS Number	1338259-05-4	[2][7]

Table 2: Solubility of SR1664

Solvent	Solubility	Notes
DMSO	≥ 15 - 100 mg/mL (≥ 27.4 - 182.6 mM)	[1][2][7] Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[2] Ultrasonic assistance may be needed for higher concentrations.[2]
DMF	20 mg/mL	[7]
Ethanol	15 mg/mL	[7]
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	[7]

**Table 3: Storage and Stability** 



Form	Storage Temperature	Stability Period	Notes
Solid Powder	-20°C	3 years	[2]
4°C	2 years	[2]	
Stock Solution in DMSO	-20°C	1 - 3 months	[1][2]
-80°C	6 months	[2]	

# **Experimental Protocols Materials and Equipment**

- SR1664 powder
- Dimethyl sulfoxide (DMSO), anhydrous, high purity
- Sterile microcentrifuge tubes (1.5 mL) or cryovials
- · Pipettes and sterile, filter-barrier pipette tips
- Analytical balance
- Vortex mixer
- Sonicator (optional)
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

## Protocol 1: Preparation of a 10 mM High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common concentration for primary compound stocks.



- Pre-weighing Preparation: Before opening the SR1664 vial, allow it to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of atmospheric moisture onto the compound.
- Weighing SR1664: Accurately weigh out 5.48 mg of SR1664 powder using an analytical balance.
  - Calculation:
    - Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight (g/mol)
    - Mass (mg) = 10 mM × 1 mL × 547.60 g/mol = 5.476 mg
- Dissolution: Add the weighed SR1664 powder to a sterile tube. Add 1 mL of anhydrous DMSO.
- Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear. If dissolution is difficult, brief sonication or gentle warming (to no more than 40°C) can be applied.[2]
- Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-50 μL) in sterile microcentrifuge tubes or cryovials.[2][9]
- Labeling and Storage: Clearly label each aliquot with the compound name (**SR1664**), concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (up to 6 months).[1][2]

## **Protocol 2: Preparation of Intermediate and Working Solutions**

For most in vitro cell-based assays, the final concentration of **SR1664** will be in the nanomolar to low micromolar range. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%, and ideally below 0.1%.

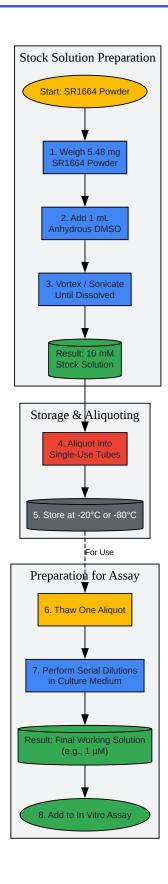
 Thawing: Retrieve a single aliquot of the 10 mM SR1664 stock solution from the freezer and thaw it completely at room temperature.



- Intermediate Dilution (Example: to 1 mM):
  - Pipette 10 μL of the 10 mM stock solution into a new sterile tube.
  - $\circ$  Add 90  $\mu$ L of DMSO to create a 1 mM intermediate stock solution. Mix well by pipetting or gentle vortexing.
- Final Working Solution (Example: 1 μM final concentration in 10 mL of media):
  - Prepare a serial dilution from your intermediate stock using the appropriate cell culture medium.
  - $\circ$  To achieve a 1  $\mu$ M final concentration, you would add 10  $\mu$ L of the 1 mM intermediate stock to 10 mL of cell culture medium.
  - $\circ$  Final DMSO Concentration Calculation: (10  $\mu$ L / 10,000  $\mu$ L)  $\times$  100% = 0.1%. This is a generally acceptable concentration for most cell lines.
- Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental wells to account for any solvent effects.
- Application: Add the final working solution (or vehicle control) to your assay plates immediately after preparation. Do not store dilute aqueous solutions of SR1664 for extended periods.

### **Visualizations**

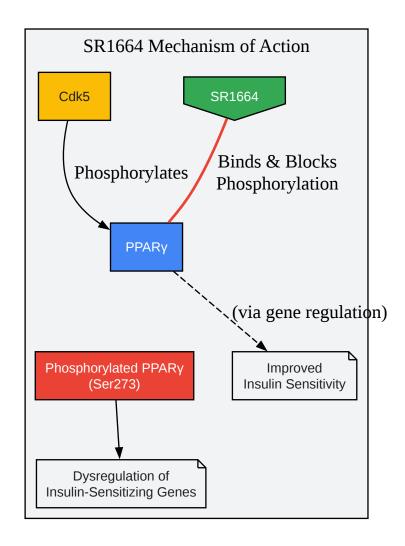




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Caption: Experimental workflow for preparing SR1664 stock and working solutions.





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